
5,5-Dimethylhept-3-yne-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-3-heptyne-2,6-diol is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol) on a heptyne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-heptyne-2,6-diol typically involves the alkylation of acetylene derivatives followed by hydroxylation. One common method includes the reaction of 5,5-dimethyl-1-hexyne with formaldehyde in the presence of a base to form the desired diol .
Industrial Production Methods
Industrial production of 5,5-Dimethyl-3-heptyne-2,6-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反应分析
Types of Reactions
5,5-Dimethyl-3-heptyne-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of 5,5-dimethyl-3-heptanone or 5,5-dimethyl-3-heptanoic acid.
Reduction: Formation of 5,5-dimethyl-3-heptene or 5,5-dimethylheptane.
Substitution: Formation of 5,5-dimethyl-3-heptyne-2,6-dichloride or 5,5-dimethyl-3-heptyne-2,6-dibromide.
科学研究应用
5,5-Dimethyl-3-heptyne-2,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用机制
The mechanism of action of 5,5-Dimethyl-3-heptyne-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The alkyne moiety can also participate in reactions with nucleophiles, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
2,6-Dimethyl-3-heptyne: Similar structure but lacks hydroxyl groups.
3-Heptyne-2,6-diol: Similar structure but without the dimethyl substitution at the 5-position.
5,5-Dimethyl-3-heptanol: Similar structure but with a single hydroxyl group and no triple bond.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
61228-11-3 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
5,5-dimethylhept-3-yne-2,6-diol |
InChI |
InChI=1S/C9H16O2/c1-7(10)5-6-9(3,4)8(2)11/h7-8,10-11H,1-4H3 |
InChI 键 |
KXNQCOMPVJNIQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C#CC(C)(C)C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



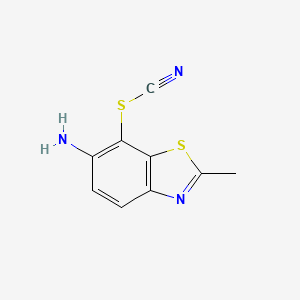
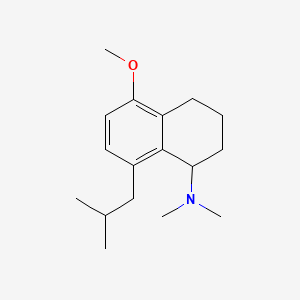
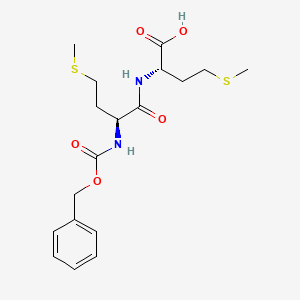
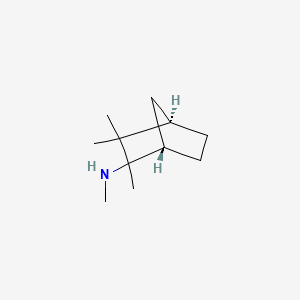


![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)

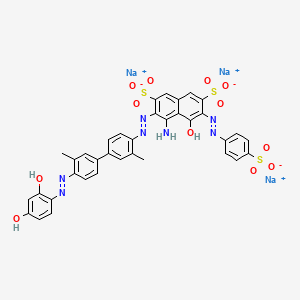
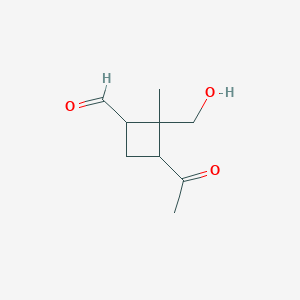

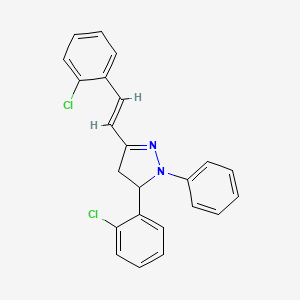
![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)
